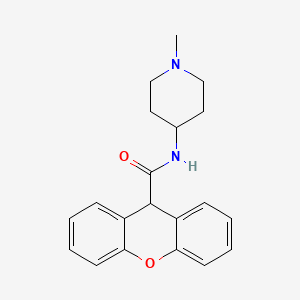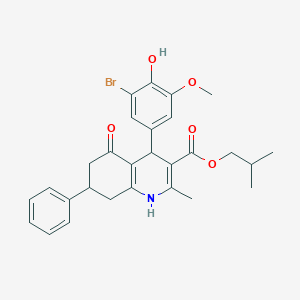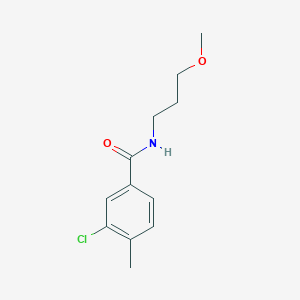
N-(1-methyl-4-piperidinyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-9H-xanthene-9-carboxamide, commonly known as MPX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPX is a xanthene derivative that has been extensively studied for its unique properties and potential therapeutic applications. In
作用機序
The mechanism of action of MPX is not fully understood, but it is believed to involve the modulation of ion channels and receptors. MPX has been shown to interact with voltage-gated sodium channels, calcium channels, and potassium channels, leading to changes in neuronal excitability. The compound has also been shown to interact with G protein-coupled receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. MPX has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MPX has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. MPX has also been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability. The compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of MPX is its versatility as a starting material for drug discovery. The compound has a unique structure that allows for the introduction of various functional groups, making it a valuable scaffold for the design of new drugs. MPX is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of MPX is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. MPX also has limited solubility in water, which may pose challenges in certain experimental setups.
将来の方向性
There are several future directions for the study of MPX. One potential application is in the development of new drugs for the treatment of neurological disorders. MPX has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs for conditions such as epilepsy, Parkinson's disease, and schizophrenia.
Another future direction is in the development of new imaging techniques for neuroscience research. MPX has been used as a fluorescent dye for imaging neuronal activity in live animals, and further research in this area may lead to the development of new imaging tools for studying the brain.
Finally, further research is needed to fully understand the mechanism of action and potential toxicity of MPX. This will be important for the development of new drugs based on the compound, as well as for assessing its safety for use in research and clinical settings.
Conclusion:
In conclusion, MPX is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its unique properties and potential therapeutic applications. MPX has been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs for neurological disorders. Further research is needed to fully understand the mechanism of action and potential toxicity of MPX, as well as to explore its potential applications in other fields.
合成法
The synthesis of MPX involves the reaction of 9H-xanthene-9-carboxylic acid with N-methyl-4-piperidone in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction results in the formation of MPX as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
MPX has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPX has been used as a fluorescent dye for imaging neuronal activity in live animals. The compound has also been shown to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs.
In pharmacology, MPX has been used as a tool to study the mechanism of action of various drugs. The compound has been shown to interact with a wide range of targets, including voltage-gated ion channels, G protein-coupled receptors, and enzymes. MPX has also been used to study the transport of drugs across the blood-brain barrier, which is a major challenge in drug development.
In medicinal chemistry, MPX has been used as a scaffold for the design of new drugs. The compound has a unique structure that allows for the introduction of various functional groups, making it a versatile starting material for drug discovery.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-22-12-10-14(11-13-22)21-20(23)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHSCVXWDNWEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
![N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4969601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4969644.png)
![1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)](/img/structure/B4969652.png)
![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)


![N-(4-methylbenzyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4969685.png)
![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)